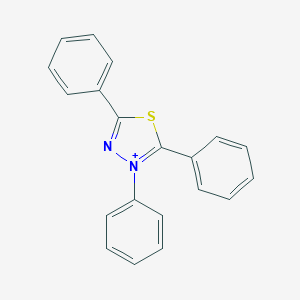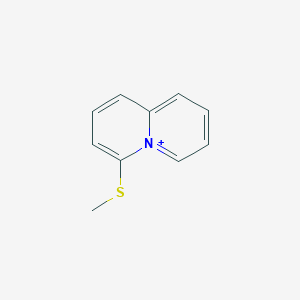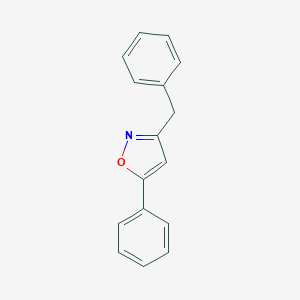![molecular formula C9H13NO2 B289842 [3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol, also known as HM-3, is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of [3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It also modulates the expression of various genes involved in inflammation and cell proliferation, leading to its potential anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects:
[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, and to improve insulin sensitivity in diabetic animal models. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol in lab experiments is its ability to scavenge free radicals and inhibit the production of ROS, making it a useful tool in studying oxidative stress and inflammation. However, one of the limitations is its potential toxicity at high concentrations, which needs to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of [3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects in vivo.
Conclusion:
In conclusion, [3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol is a promising compound with potential applications in scientific research. Its ability to scavenge free radicals and inhibit the production of ROS makes it a useful tool in studying oxidative stress and inflammation. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of [3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol can be achieved through a series of chemical reactions. One of the most common methods involves the reaction between 2,6-dimethyl-4-hydroxypyridine and formaldehyde in the presence of a catalyst such as hydrochloric acid. The resulting product is then further reacted with sodium borohydride to obtain [3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol.
Applications De Recherche Scientifique
[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol has been widely used in scientific research due to its potential applications in the field of biochemistry and pharmacology. It has been shown to exhibit antioxidant and anti-inflammatory properties, and has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-6-3-8(4-11)9(5-12)7(2)10-6/h3,11-12H,4-5H2,1-2H3 |
Clé InChI |
JOZLOBAQECRDQI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C(=C1)CO)CO)C |
SMILES canonique |
CC1=CC(=C(C(=N1)C)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)

![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)


![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)

![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)

![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)
![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)